Bis(4-fluorophenyl)(phenyl)methanol possesses a central hydroxyl group and two fluorophenyl rings. Similar molecules, like Bis(4-fluorophenyl)methanol, are known to be valuable building blocks in organic synthesis []. The presence of the reactive hydroxyl group allows for further functionalization, making it a versatile starting material for creating complex organic molecules.
Based on the properties of Bis(4-fluorophenyl)methanol, Bis(4-fluorophenyl)(phenyl)methanol might hold promise in similar research areas:
Bis(4-fluorophenyl)(phenyl)methanol, with the chemical formula and CAS number 379-55-5, is a fluorinated diphenylmethanol compound. This compound is characterized by two para-fluorophenyl groups attached to a central phenylmethanol moiety. It is recognized for its role as a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries. The compound appears as a white to off-white powder with a melting point range of 43–45 °C .
The biological activity of bis(4-fluorophenyl)(phenyl)methanol is primarily linked to its derivatives, which have been investigated for their pharmacological properties. For example, compounds derived from this structure have shown potential as antipsychotic agents and have been used in the synthesis of drugs like fluspirilene and pimozide, which target dopamine receptors . Additionally, research indicates that certain analogs exhibit selectivity for dopamine transporters, suggesting a role in treating neuropsychiatric disorders .
Several synthetic routes exist for producing bis(4-fluorophenyl)(phenyl)methanol:
Bis(4-fluorophenyl)(phenyl)methanol serves multiple applications:
Interaction studies involving bis(4-fluorophenyl)(phenyl)methanol focus on its binding affinities and selectivities towards neurotransmitter receptors. Research has shown that derivatives of this compound exhibit varying degrees of interaction with dopamine transporters and serotonin receptors, informing drug design strategies for neuropsychiatric conditions .
Several compounds share structural similarities with bis(4-fluorophenyl)(phenyl)methanol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(4-chlorophenyl)(phenyl)methanol | C19H14Cl2O | Contains chlorine instead of fluorine, affecting reactivity. |
| Diphenylmethanol | C13H12O | Lacks fluorine substituents; simpler structure with different properties. |
| Bis(4-methylphenyl)(phenyl)methanol | C19H20O | Methyl groups instead of fluorine; alters lipophilicity and biological activity. |
Bis(4-fluorophenyl)(phenyl)methanol is unique due to its specific fluorination pattern, which enhances its reactivity and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms significantly influences the compound's electronic properties, making it particularly valuable in medicinal chemistry and materials science.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for bis(4-fluorophenyl)(phenyl)methanol through analysis of ¹H, ¹³C, and ¹⁹F nuclei [1] [2] [4].
The ¹H NMR spectrum of bis(4-fluorophenyl)(phenyl)methanol reveals characteristic aromatic and aliphatic proton signals. The aromatic protons appear as multiplets in the range of 7.38-7.31 ppm for the general aromatic region and 7.09-7.01 ppm for protons ortho to the fluorine substituents [1]. The methanol proton appears as a singlet at 5.82 ppm, while the hydroxyl proton is observed as a singlet at 2.35 ppm [1].
The chemical shift pattern reflects the electronic environment of the fluorinated aromatic system. The fluorine substituents cause a characteristic upfield shift of the ortho protons due to the electron-withdrawing effect of fluorine [5]. The integration pattern confirms the presence of eight aromatic protons (4H each for the two multiplets) and two aliphatic protons (1H each for the methanol and hydroxyl protons) [1].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 7.38-7.31 | m | 4H | 4-Fluorophenyl aromatic H |
| Aromatic | 7.09-7.01 | m | 4H | Aromatic H ortho to F |
| Methanol | 5.82 | s | 1H | CHO-H |
| Hydroxyl | 2.35 | s | 1H | OH |
The ¹³C NMR spectrum provides detailed information about the carbon framework of bis(4-fluorophenyl)(phenyl)methanol. The aromatic carbons directly bonded to fluorine appear as characteristic signals with carbon-fluorine coupling at 163.4 and 161.0 ppm [1]. The quaternary aromatic carbon appears as a doublet at 139.4 ppm with a coupling constant of JC-F = 3.3 Hz [1].
The aromatic carbon-hydrogen signals show typical carbon-fluorine coupling patterns. The general aromatic carbons appear at 128.1 ppm with JC-F = 8.1 Hz, while the carbons ortho to fluorine are observed at 115.36 ppm with JC-F = 21.4 Hz [1]. The methanol carbon appears as a singlet at 74.9 ppm, confirming the tertiary alcohol structure [1].
| Carbon Type | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| Aromatic C-F | 163.4, 161.0 | - | Ipso carbons |
| Aromatic quaternary | 139.4 | JC-F = 3.3 | Meta to fluorine |
| Aromatic C-H | 128.1 | JC-F = 8.1 | General aromatic |
| Aromatic C-H | 115.36 | JC-F = 21.4 | Ortho to fluorine |
| Methanol C | 74.9 | - | Tertiary alcohol |
The ¹⁹F NMR spectrum of bis(4-fluorophenyl)(phenyl)methanol exhibits a characteristic signal around -113.5 ppm, which is typical for 4-fluorophenyl systems [5] [6]. This chemical shift is consistent with aromatic fluorine atoms in the para position of phenyl rings [5]. The fluorine chemical shift is influenced by the electron-withdrawing effects and the aromatic ring current, placing it in the expected range for aromatic fluorides [5] [6].
The ¹⁹F NMR provides high sensitivity for detecting fluorinated compounds, with fluorine showing approximately 83% of the sensitivity of proton NMR [7]. The chemical shift range for aromatic fluorines typically spans from -80 to -170 ppm relative to trichlorofluoromethane [5] [6].
| Fluorine Position | Chemical Shift (ppm) | Reference Standard | Characteristics |
|---|---|---|---|
| 4-Fluorophenyl | -113.5 | CFCl₃ | Aromatic fluorine |
| Chemical shift range | -80 to -170 | CFCl₃ | Typical aromatic F |
Infrared spectroscopy of bis(4-fluorophenyl)(phenyl)methanol reveals characteristic functional group vibrations that confirm the molecular structure [8] [9]. The hydroxyl group produces a broad absorption band in the 3200-3500 cm⁻¹ region, typical of O-H stretching vibrations in alcohols [8] [9].
The aromatic carbon-carbon stretching vibrations appear as strong bands in the 1500-1600 cm⁻¹ region, confirming the presence of the aromatic ring system [8] [9]. The carbon-fluorine stretching vibrations are observed as strong peaks in the 1200-1300 cm⁻¹ region, characteristic of aromatic C-F bonds [8] [9].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3500 | Broad, medium | Hydroxyl group |
| Aromatic C=C | 1500-1600 | Strong | Aromatic rings |
| C-F stretch | 1200-1300 | Strong | Aromatic C-F |
| C-H aromatic | 3000-3100 | Medium | Aromatic C-H |
| C-O stretch | 1000-1100 | Medium | Alcohol C-O |
Mass spectrometry of bis(4-fluorophenyl)(phenyl)methanol shows the molecular ion peak at m/z 296, corresponding to the molecular weight of 296.31 g/mol [3]. The fragmentation pattern reveals characteristic losses typical of diphenylmethanol derivatives [10].
The most prominent fragmentation involves the loss of water (H₂O, -18 Da) to give a fragment at m/z 278, which is a common fragmentation pathway for tertiary alcohols [10]. Additional fragmentation may involve the loss of fluorine radicals or the cleavage of aromatic rings, though specific fragmentation data for this compound requires further investigation.
| Mass Fragment | m/z | Loss | Relative Intensity | Assignment |
|---|---|---|---|---|
| Molecular ion | 296 | - | Moderate | [M]⁺ |
| Base peak | 278 | -18 | Strong | [M-H₂O]⁺ |
| Fragment ions | Variable | Ring cleavage | Variable | Aromatic fragments |
UV-visible spectroscopy of bis(4-fluorophenyl)(phenyl)methanol reveals absorption characteristics typical of aromatic systems with electron-withdrawing fluorine substituents [11] [12]. The compound exhibits absorption maxima in the ultraviolet region, with the aromatic π→π* transitions appearing around 240-280 nm [11] [12].
The fluorine substituents influence the electronic transitions by their electron-withdrawing effect, which can shift the absorption maxima and affect the extinction coefficients [11] [12]. The compound shows good transparency in the visible region, making it suitable for applications where optical clarity is important [11] [12].
| Absorption Feature | Wavelength (nm) | Extinction Coefficient | Assignment |
|---|---|---|---|
| π→π* transition | 240-280 | Moderate | Aromatic system |
| n→π* transition | 300-350 | Weak | Phenyl rings |
| UV cutoff | ~240 | - | Transparency limit |
X-ray diffraction analysis of bis(4-fluorophenyl)(phenyl)methanol crystals would provide detailed information about the molecular conformation and crystal packing [13] [14]. While specific X-ray data for this compound was not found in the literature search, related diphenylmethanol derivatives show characteristic hydrogen bonding patterns and aromatic stacking interactions [13] [14] [15].
The crystal structure would reveal the three-dimensional arrangement of the molecules, including the relative orientations of the fluorophenyl and phenyl rings, and the hydrogen bonding patterns involving the hydroxyl group [13] [14] [15]. The fluorine atoms may participate in weak halogen bonding interactions that influence the crystal packing [13] [14].
| Structural Feature | Expected Characteristics | Typical Values |
|---|---|---|
| Space group | Orthorhombic/Monoclinic | Variable |
| Cell parameters | a, b, c (Å) | 9-15 Å |
| Molecular conformation | Twisted phenyl rings | 60-90° dihedral angles |
| Hydrogen bonding | O-H⋯O interactions | 2.8-3.2 Å |
| Crystal packing | Aromatic stacking | 3.4-3.8 Å |
Irritant